Cas no 2171594-58-2 (1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid)

1-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a cyclopentane backbone and a butanamido linker, offering steric control and conformational flexibility in peptide design. The Fmoc group ensures orthogonal protection compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling selective deprotection under mild basic conditions. This compound is particularly valuable for introducing constrained cyclic motifs or tailored side-chain modifications, enhancing peptide stability and bioactivity. Its high purity and well-defined reactivity make it suitable for demanding synthetic workflows in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to preserve integrity.
1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid structure
2171594-58-2 structure
Product Name:1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid
CAS No:2171594-58-2
MF:C26H30N2O5
MW:450.526807308197
CID:6354917
PubChem ID:165562344
Update Time:2025-06-08

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid
    • 2171594-58-2
    • 1-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]methyl}cyclopentane-1-carboxylic acid
    • EN300-1504882
    • Inchi: 1S/C26H30N2O5/c1-2-22(23(29)27-16-26(24(30)31)13-7-8-14-26)28-25(32)33-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,2,7-8,13-16H2,1H3,(H,27,29)(H,28,32)(H,30,31)
    • InChI Key: DKQRTOUHGGTXDC-UHFFFAOYSA-N
    • SMILES: OC(C1(CNC(C(CC)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CCCC1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 9
  • Complexity: 698
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid Pricemore >>

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Additional information on 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid

Introduction to 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2171594-58-2)

1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2171594-58-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, combines a cyclopentane core with functionalized side chains, making it a promising candidate for further exploration in drug discovery and medicinal chemistry.

The structural motif of 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid incorporates several key pharmacophoric elements that are highly relevant to modern drug design. The presence of a fluorenylmethoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis, suggests potential applications in peptidomimetic chemistry. Additionally, the amide linkage and the cyclopentane ring contribute to the molecule's stability and solubility properties, which are critical factors in pharmaceutical formulations.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. The fluorene moiety, known for its rigidity and electronic properties, can serve as a scaffold for designing molecules with specific interactions with biological targets. In particular, the Fmoc group's ability to protect amino groups during synthesis makes this compound valuable for constructing peptide-like entities that mimic natural bioactive peptides.

One of the most compelling aspects of 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid is its potential as a precursor for the development of novel therapeutic agents. The cyclopentane ring, a common structural feature in many bioactive compounds, is known to enhance binding affinity and metabolic stability. Furthermore, the amide functionalities provide multiple sites for chemical modification, allowing for the creation of derivatives with tailored pharmacological properties.

In the realm of medicinal chemistry, the integration of fluorene derivatives into drug candidates has shown promise in various therapeutic areas, including oncology and neurology. The Fmoc protecting group not only facilitates synthetic pathways but also allows for controlled release mechanisms in drug delivery systems. This dual functionality makes 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid a versatile building block for innovative drug design strategies.

The chemical synthesis of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of the fluorenylmethoxycarbonyl group requires precise control over reaction conditions to ensure high yield and purity. Similarly, the installation of the cyclopentane ring via cycloaddition or cyclization reactions demands expertise in transition metal catalysis and polymer-assisted reactions. These synthetic challenges underscore the compound's complexity and its potential as a benchmark for future research.

From a biological perspective, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid has been investigated for its potential interactions with enzymes and receptors involved in disease pathways. Preliminary studies suggest that modifications to its structure could lead to compounds with enhanced binding affinity or selectivity. For instance, alterations to the amide bond or the cyclopentane ring might alter its pharmacokinetic profile or reduce off-target effects.

The role of computational tools in analyzing such molecules cannot be overstated. Advanced software packages enable researchers to simulate molecular interactions at an atomic level, providing insights into how changes in structure might affect biological activity. These simulations are particularly valuable when experimental data is limited or when exploring hypothetical scenarios that would be impractical to test empirically.

As research continues to evolve, the applications of 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid are likely to expand beyond traditional pharmaceuticals into areas such as materials science and agrochemicals. The unique combination of functional groups makes it an attractive candidate for designing molecules with novel properties that could revolutionize multiple industries.

In conclusion, 1-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidomethyl}cyclopentane-1-carboxylic acid (CAS No. 2171594-58-2) represents a significant advancement in synthetic chemistry and drug discovery. Its complex structure and versatile functional groups position it as a valuable tool for researchers seeking to develop innovative therapeutic agents. As our understanding of molecular interactions deepens, this compound will undoubtedly play a crucial role in shaping the future of medicinal chemistry.

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